4-(diethylamino)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
Description
Properties
IUPAC Name |
4-(diethylamino)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-4-26(5-2)17-12-10-16(11-13-17)23(28)25-20-14-15-21-22-18(20)8-7-9-19(22)24(29)27(21)6-3/h7-15H,4-6H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDJEDNPWFXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)N(CC)CC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the diethylamino group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds structurally similar to 4-(diethylamino)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of the indole scaffold have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the indole structure could enhance the compound's affinity for cancer cell receptors, leading to increased apoptosis in malignant cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study:
In vitro studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating chronic inflammatory diseases .
Neuroprotective Effects
Recent research points to the neuroprotective effects of compounds related to this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Study:
A publication in Neuroscience Letters highlighted the ability of certain analogs to enhance neuronal survival under stress conditions, indicating their potential use in neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the indole ring can significantly influence its biological activity.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The benzo[cd]indole scaffold is a common structural motif in medicinal and agrochemical research. Below is a detailed comparison with structurally related compounds:
Structural Analogs with Benzamide Linkages
- 4-Chloro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide (): Molecular Formula: C₁₉H₁₃ClN₂O₂ Key Features: Chlorine substituent at the benzamide’s para position and a methylene linker between the benzamide and benzo[cd]indole. Physicochemical Data: Average mass = 336.775 g/mol; monoisotopic mass = 336.066555 g/mol .
- Compound 16 (): Structure: 4-(1-Benzyl-2-methyl-9-oxo-1H-benzo[f]indol-4-ylideneamino)-N-[2-(diethylamino)ethyl]benzamide. Key Features: Incorporates a benzo[f]indole core (vs. benzo[cd]indole), a benzyl-methyl substituent, and an ethylenediamine-linked diethylamino group. Synthesis Data: 43% yield; m.p. = 138–139°C .
Sulfonamide and Sulfonyl Derivatives
- Ethyl 4-{[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate (): Molecular Weight: 424.47 g/mol. Key Features: Sulfonyl linkage instead of a benzamide, with an ethyl ester group.
1-Ethyl-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide ():
Nitro-Substituted Analogs
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Impact of Substituents on Bioactivity: Diethylamino groups (as in the target compound) enhance solubility and may improve pharmacokinetics compared to halogenated analogs like the chloro-derivative .
Synthetic Challenges :
- The synthesis of benzo[cd]indole derivatives often requires multi-step routes. For example, compound 16 () was obtained in 43% yield, highlighting moderate efficiency .
Structural Flexibility :
- The benzo[cd]indole core tolerates diverse substitutions (e.g., nitro, sulfonyl, benzamide), enabling tailored modifications for specific applications .
Biological Activity
4-(diethylamino)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic organic compound belonging to the indole derivatives class, known for its diverse biological activities. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and other diseases.
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H26N2O2
- Molecular Weight : 350.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Indole derivatives like this one are known to influence multiple biological processes, including apoptosis, cell proliferation, and inflammation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related indole derivatives have shown:
- Inhibition of Aldehyde Dehydrogenases (ALDH) : These enzymes are often overexpressed in tumors. Compounds that inhibit ALDH can lead to reduced tumor growth and increased sensitivity to chemotherapy .
| Compound | IC50 (µM) | Target |
|---|---|---|
| DEAB | >200 | ALDH |
| Analogue 14 | 10–200 | ALDH1A3 |
| Analogue 18 | 10–200 | ALDH3A1 |
Antimicrobial Properties
Indole derivatives have also been evaluated for their antimicrobial activities. The compound's structural features may contribute to its effectiveness against various bacterial strains, making it a candidate for further development in treating infections.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored through their ability to inhibit nitric oxide production and cyclooxygenase enzymes (COX). This suggests that this compound may also possess anti-inflammatory properties .
Case Studies
Several studies have been conducted to evaluate the biological activity of indole derivatives:
- Study on Anticancer Activity : A recent study demonstrated that analogues of the compound showed potent inhibitory activity against prostate cancer cell lines. The results indicated dose-dependent cytotoxicity with IC50 values ranging from 10 to 200 µM .
- Evaluation of Antimicrobial Properties : Another research effort focused on the synthesis of indole-based compounds that exhibited significant antibacterial activity against multiple strains, highlighting the potential of these compounds as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
